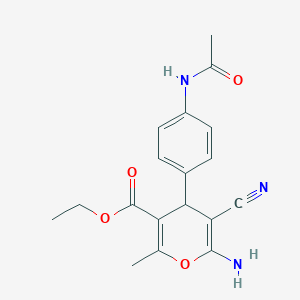
(3-Fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a fluorophenyl group attached to a piperazine ring, which is further connected to a methanone group, and is paired with oxalic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a piperazine intermediate. The final step involves the formation of the methanone group through a carbonylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its piperazine ring is known to interact with proteins and enzymes, making it a candidate for drug development.
Medicine
In medicine, (3-Fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (3-Fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring plays a crucial role in binding to these targets, while the fluorophenyl group enhances the compound’s stability and reactivity. The methanone group is involved in the formation of hydrogen bonds, further stabilizing the interaction with the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Pyrazoline Derivatives: Compounds with a pyrazoline ring structure.
Fluorinated Pyrazoles: Compounds with fluorophenyl and pyrazole groups.
Uniqueness
(3-Fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone stands out due to its combination of a fluorophenyl group, a piperazine ring, and a methanone group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
(3-fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O.C2H2O4/c1-11(2)16-6-8-17(9-7-16)14(18)12-4-3-5-13(15)10-12;3-1(4)2(5)6/h3-5,10-11H,6-9H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLZAABBUBOCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,7-trimethyl-8-{[2-(2-propylphenoxy)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4905185.png)
![2-bromo-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B4905192.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}acetamide](/img/structure/B4905194.png)
![N-[(E)-1-(4-chlorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4905195.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-ethyl-6-methylphenyl)glycinamide](/img/structure/B4905208.png)
![(E)-3-(2-methoxy-4-nitroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4905212.png)
![4-({N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4905219.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methylpiperazine](/img/structure/B4905224.png)
![ethyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B4905225.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4905230.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4905237.png)
![ethyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4905243.png)

